molecular formula C8H4BrN3 B13752533 5-Bromo-2-(dicyanomethyl)pyridine CAS No. 116195-82-5

5-Bromo-2-(dicyanomethyl)pyridine

Cat. No.: B13752533
CAS No.: 116195-82-5
M. Wt: 222.04 g/mol
InChI Key: VFTDUVQHWCLDTO-UHFFFAOYSA-N
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Description

5-Bromo-2-(dicyanomethyl)pyridine is an organic compound with the molecular formula C8H4BrN3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 5-position and a dicyanomethyl group at the 2-position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(dicyanomethyl)pyridine typically involves the bromination of 2-(dicyanomethyl)pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in an organic solvent such as dichloromethane, under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis process can be scaled up by optimizing the reaction conditions and using industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(dicyanomethyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    N-bromosuccinimide (NBS): Used for bromination reactions.

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substituted Pyridines: Formed through substitution reactions.

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.

Scientific Research Applications

5-Bromo-2-(dicyanomethyl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities.

    Medicine: Explored for its potential use in drug discovery and development.

    Industry: Used in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(dicyanomethyl)pyridine involves its ability to participate in various chemical reactions. The bromine atom and the dicyanomethyl group play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions and as a coupling partner in cross-coupling reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-(dicyanomethyl)pyridine is unique due to the presence of the dicyanomethyl group, which imparts distinct reactivity and properties compared to other similar compounds. This makes it valuable in specific chemical syntheses and applications.

Properties

CAS No.

116195-82-5

Molecular Formula

C8H4BrN3

Molecular Weight

222.04 g/mol

IUPAC Name

2-(5-bromopyridin-2-yl)propanedinitrile

InChI

InChI=1S/C8H4BrN3/c9-7-1-2-8(12-5-7)6(3-10)4-11/h1-2,5-6H

InChI Key

VFTDUVQHWCLDTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Br)C(C#N)C#N

Origin of Product

United States

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